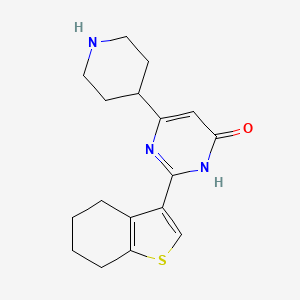![molecular formula C22H16N2O2 B6104770 N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6104770.png)
N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, commonly known as NDIQ, is a synthetic compound that has gained significant attention in scientific research. NDIQ belongs to the class of quinoline derivatives, which have been extensively studied for their potential therapeutic applications.
科学的研究の応用
NDIQ has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antibacterial, and antifungal activities. NDIQ has also been reported to have potent anti-inflammatory properties. In addition, NDIQ has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of NDIQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and oxidative stress. NDIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses.
Biochemical and Physiological Effects:
NDIQ has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. NDIQ has also been shown to improve cognitive function and protect against oxidative stress-induced damage in neuronal cells. Additionally, NDIQ has been reported to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of NDIQ is its ease of synthesis, which makes it readily available for laboratory studies. NDIQ has also been shown to have a high degree of stability, making it suitable for long-term storage and use in experiments. However, one of the limitations of NDIQ is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on NDIQ. One area of interest is the development of NDIQ-based therapies for cancer and neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of NDIQ and to identify its molecular targets. In addition, the development of more soluble forms of NDIQ may improve its potential as a therapeutic agent. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of NDIQ in humans.
In conclusion, N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, or NDIQ, is a synthetic compound with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Its ease of synthesis, low toxicity, and stability make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
合成法
NDIQ can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 2-cyanoacetamide, followed by cyclization and subsequent reduction. The final product is obtained by reacting the resulting compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The synthesis of NDIQ is relatively simple and can be performed in a laboratory setting.
特性
IUPAC Name |
N-naphthalen-1-yl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-17-9-3-7-15-11-12-24(20(15)17)13-18(21)22(26)23-19-10-4-6-14-5-1-2-8-16(14)19/h1-10,13H,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVFQQZBHJWALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-pyridinylmethyl)-4-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104699.png)
![N-methyl-N-(1-methyl-3-pyrrolidinyl)-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6104701.png)
![5-cyclopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6104706.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6104721.png)
![2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)-1H-imidazol-2-yl]phenol](/img/structure/B6104723.png)

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(tetrahydro-3-furanylmethyl)cyclopentanamine](/img/structure/B6104729.png)
![4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6104734.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide](/img/structure/B6104757.png)
![{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6104762.png)